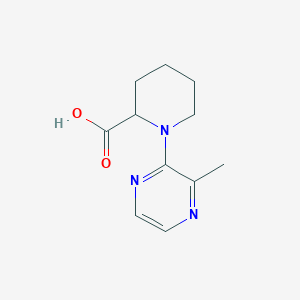

1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid

説明

1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 2 and a 3-methylpyrazine moiety at position 1. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and aromatic nitrogen-rich pyrazine ring, which may influence solubility, bioavailability, and molecular interactions.

特性

IUPAC Name |

1-(3-methylpyrazin-2-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-10(13-6-5-12-8)14-7-3-2-4-9(14)11(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLQRPBXBCLMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid typically involves the condensation of 3-methylpyrazine with piperidine-2-carboxylic acid under specific reaction conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 3-carboxypyrazine derivatives, while reduction of the carboxylic acid group can produce alcohol or aldehyde derivatives.

科学的研究の応用

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid, as anticancer agents.

Mechanism of Action:

- The compound has shown efficacy in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models. This is attributed to its ability to form stable interactions with target proteins, enhancing its cytotoxic effects compared to conventional drugs like bleomycin .

Case Study:

- A study demonstrated that the introduction of a piperidine ring significantly improved the biological activity of various derivatives. The three-dimensional structure provided by the piperidine moiety facilitated better binding to cancer-related targets .

Table 1: Anticancer Activity Comparison

| Compound | Model | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid | FaDu cells | 12.5 | |

| Bleomycin | FaDu cells | 15.0 |

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating Alzheimer's disease through cholinesterase inhibition.

Mechanism of Action:

- It acts by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. The structural modifications introduced by the piperidine ring have been shown to enhance brain permeability and selectivity for these targets .

Case Study:

- In a comparative study, derivatives with piperidine structures were evaluated for their ability to inhibit cholinesterases. Compounds with an N-benzyl moiety exhibited superior inhibition, suggesting that piperidine incorporation is beneficial for enhancing therapeutic effects against Alzheimer's .

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Reference |

|---|---|---|---|

| 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid | 8.0 | 10.5 | |

| Donepezil | 5.0 | 6.0 |

Antimicrobial Activity

The antimicrobial properties of 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid have been explored, particularly against Mycobacterium tuberculosis.

Mechanism of Action:

- Analogous compounds have demonstrated the ability to disrupt essential pathways in bacteria, such as the coenzyme A biosynthesis pathway crucial for Mycobacterium survival . Structural modifications have been made to enhance potency against resistant strains.

Case Study:

- Research indicates that modifications to the pyrazine ring can significantly improve the minimum inhibitory concentration (MIC) against M. tuberculosis, showcasing the importance of structural optimization in drug design .

Table 3: Antimicrobial Activity Data

作用機序

The mechanism of action of 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

類似化合物との比較

Impact of Substituent Position and Electronic Effects

- Carboxylic Acid Position : Shifting the carboxylic acid from position 2 (target compound) to 3 or 4 (e.g., ) alters hydrogen-bonding capacity and steric interactions. For example, 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid has a higher melting point (185–186.5°C) than the target compound, likely due to enhanced crystal packing from the carboxylate at position 3.

- Pyrazine Modifications: The methyl group on pyrazine in the target compound increases lipophilicity compared to the unsubstituted pyrazine in ’s analog.

生物活性

1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazine moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrazine and piperidine exhibit significant antimicrobial properties. The biological activity is often attributed to their ability to disrupt cellular processes in target organisms. For example, pyrazinoic acid (POA), a related compound, has been shown to inhibit mycobacterial coenzyme A biosynthesis through targeted protein degradation mechanisms . This suggests that similar mechanisms may be at play for 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit Class I PI3-kinase enzymes selectively, which are critical in various signaling pathways associated with cancer cell proliferation and survival . Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid can be enhanced through structural modifications. Studies on related compounds have shown that altering the position of substituents on the piperidine or pyrazine rings can significantly affect potency against specific biological targets .

| Modification Type | Effect on Activity |

|---|---|

| Substitution on Pyrazine | Increased activity against Mtb |

| Alteration of Carboxylic Acid | Enhanced binding affinity to target proteins |

| Ring modifications | Varied effects; some improve potency |

Study on Antimycobacterial Activity

A study evaluated various analogs of pyrazinoic acid and their effectiveness against Mycobacterium tuberculosis (Mtb). The results indicated that modifications similar to those found in 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid could lead to improved antimycobacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.7 mM to 2.7 mM depending on the specific structural changes made .

Study on Cancer Cell Lines

In another investigation focusing on cancer cell lines, compounds structurally related to 1-(3-Methyl-pyrazin-2-yl)-piperidine-2-carboxylic acid demonstrated significant inhibition of cell proliferation in colorectal cancer models. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to reduced cell survival rates and increased apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。